![molecular formula C22H26N2O2 B025340 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- CAS No. 19720-45-7](/img/structure/B25340.png)
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound belongs to the class of anthracenedione derivatives, which are known for their ability to inhibit the activity of topoisomerase enzymes.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves the inhibition of topoisomerase enzymes. These enzymes are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- have been extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- in lab experiments is its ability to inhibit the activity of topoisomerase enzymes. This makes it a valuable tool for studying the mechanisms of DNA replication and cell division. However, one of the limitations of using this compound is its toxicity. It can be harmful to both cancer cells and normal cells, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound.
合成法
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves several steps, including the reaction of anthracene with nitric acid and sulfuric acid to produce 9,10-anthraquinone. This is followed by the reaction of 9,10-anthraquinone with isobutyraldehyde and ammonium acetate to produce 1,4-bis[(2-methylpropyl)amino]-9,10-anthraquinone. Finally, the compound is oxidized using potassium permanganate to produce 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-.
科学的研究の応用
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
特性
CAS番号 |
19720-45-7 |
|---|---|
製品名 |
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- |
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
1,4-bis(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-10-18(24-12-14(3)4)20-19(17)21(25)15-7-5-6-8-16(15)22(20)26/h5-10,13-14,23-24H,11-12H2,1-4H3 |
InChIキー |
AWGCJODNVVGFRV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
その他のCAS番号 |
19720-45-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
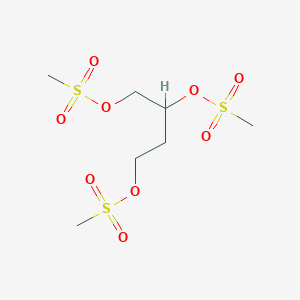
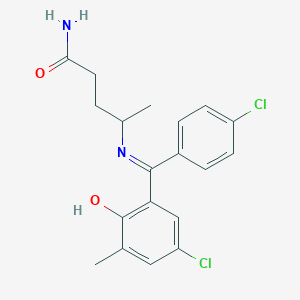


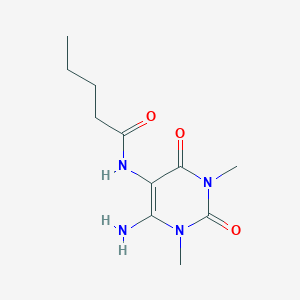
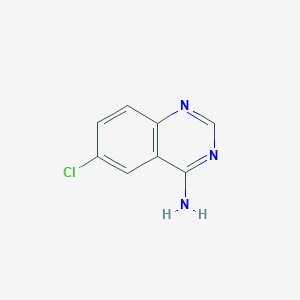
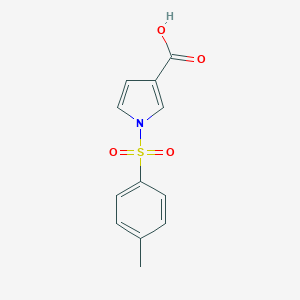
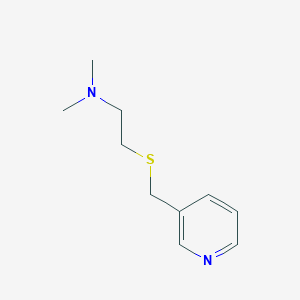
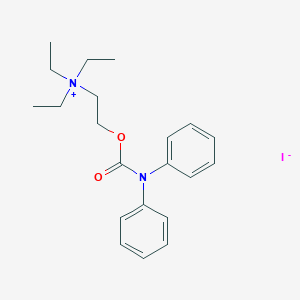
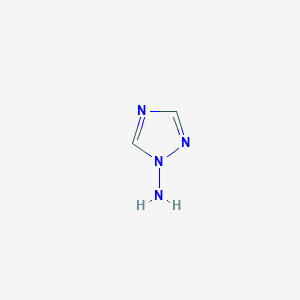
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
